2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

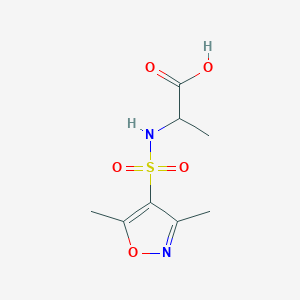

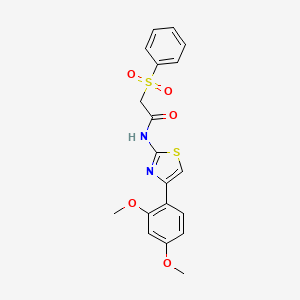

2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a chemical compound with the CAS Number: 855742-23-3 . It has a molecular weight of 234.23 . The IUPAC name for this compound is {[(3,5-dimethyl-4-isoxazolyl)sulfonyl]amino}acetic acid . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O5S/c1-4-7(5(2)14-9-4)15(12,13)8-3-6(10)11/h8H,3H2,1-2H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of this compound is 115-116 degrees Celsius . The compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

- Synthesis of Heterocyclic Compounds: Researchers have focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to create potent antibacterial agents. The process involves reacting precursors with active methylene compounds, resulting in the formation of pyran, pyridine, and pyridazine derivatives, among others. These new compounds demonstrated significant antibacterial activities in testing (Azab, Youssef, & El-Bordany, 2013).

Chemical Synthesis Techniques

- Bohlmann-Rahtz Heteroannulation Reactions: One study described the synthesis of dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics, using a Bohlmann-Rahtz heteroannulation reaction. This complex synthesis involves several steps and is significant for producing compounds with potential pharmaceutical applications (Bagley et al., 2005).

Functional Modification of Polymers

- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels: Research has been conducted on modifying radiation-induced hydrogels through condensation reactions with various amines, including compounds like 2-aminothiazole. These modified polymers have shown increased swelling and improved thermal stability, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).

Antimicrobial Activity

- Novel Thiourea, Hydrazine, and Fused Pyrimidine Derivatives: A study explored the antimicrobial activity of new thiourea, hydrazine, and fused pyrimidine derivatives, focusing on compounds with sulfonamido moieties. These compounds have shown potential as effective antimicrobial agents (El-Gaby, Micky, Taha, & El-Sharief, 2002).

Safety and Hazards

The safety information for 2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid suggests that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEJTOKQYQKNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2450572.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2450578.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)

![2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B2450582.png)

![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)

![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2450593.png)